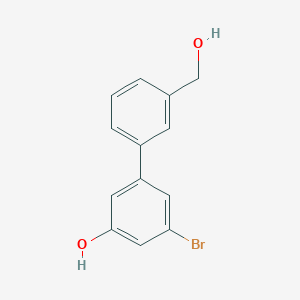

3-Bromo-5-(3-hydroxymethylphenyl)phenol

CAS No.: 1261888-71-4

Cat. No.: VC11771753

Molecular Formula: C13H11BrO2

Molecular Weight: 279.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1261888-71-4 |

|---|---|

| Molecular Formula | C13H11BrO2 |

| Molecular Weight | 279.13 g/mol |

| IUPAC Name | 3-bromo-5-[3-(hydroxymethyl)phenyl]phenol |

| Standard InChI | InChI=1S/C13H11BrO2/c14-12-5-11(6-13(16)7-12)10-3-1-2-9(4-10)8-15/h1-7,15-16H,8H2 |

| Standard InChI Key | GVLHAAFHRBRHGH-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)C2=CC(=CC(=C2)Br)O)CO |

| Canonical SMILES | C1=CC(=CC(=C1)C2=CC(=CC(=C2)Br)O)CO |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

3-Bromo-5-(3-hydroxymethylphenyl)phenol belongs to the bromophenol family, distinguished by a phenol core substituted with a bromine atom at the 3-position and a 3-hydroxymethylphenyl group at the 5-position. Its IUPAC name, 3-bromo-5-[3-(hydroxymethyl)phenyl]phenol, reflects this substitution pattern. The compound’s structure is represented by the SMILES notation C1=CC(=CC(=C1)C2=CC(=CC(=C2)Br)O)CO, which encodes the spatial arrangement of its functional groups.

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 1261888-71-4 | |

| Molecular Formula | ||

| Molecular Weight | 279.13 g/mol | |

| IUPAC Name | 3-bromo-5-[3-(hydroxymethyl)phenyl]phenol | |

| SMILES | C1=CC(=CC(=C1)C2=CC(=CC(=C2)Br)O)CO |

The hydroxymethyl group (-CHOH) enhances solubility in polar solvents compared to simpler bromophenols like 3-bromo-5-methylphenol (density: 1.6 g/cm³) , though experimental data for this specific compound remain limited.

Physical and Chemical Properties

Thermodynamic Parameters

Data extrapolated from structurally related compounds suggest:

-

Melting Point: Likely between 60–100°C, based on 3-bromo-5-methylphenol (61–62°C) and 3-bromo-5-chlorophenol (similar aryl halides) .

-

Solubility: Enhanced in polar solvents (e.g., ethanol, DMSO) due to the hydroxymethyl group.

-

Stability: Susceptible to oxidative degradation under prolonged light exposure, necessitating storage in inert atmospheres .

Table 2: Comparative Physical Properties of Bromophenols

Future Directions and Applications

The compound’s dual functionality (bromine and hydroxymethyl groups) positions it as a candidate for:

-

Drug Development: Optimizing AChE inhibitors for Alzheimer’s therapy.

-

Material Science: Serving as a monomer in flame-retardant polymers.

Further research must address gaps in pharmacokinetic data and scalable synthesis routes. Collaborative efforts between academia and industry will be essential to unlock its full potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume